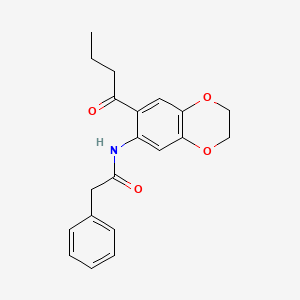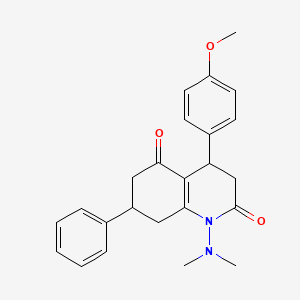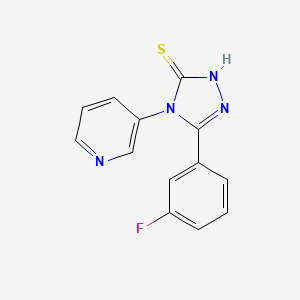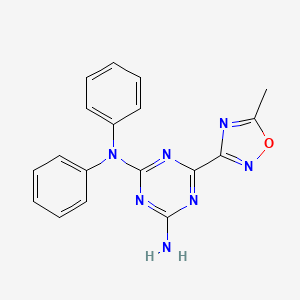![molecular formula C31H39N5O7 B11062040 1'-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062040.png)
1'-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the adamantyl group, morpholine ring, and nitro group in its structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The adamantyl and morpholine groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amine derivatives, substituted spiro compounds, and modified quinoline derivatives .
Scientific Research Applications
1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl derivatives: Compounds with similar adamantyl groups.
Morpholine derivatives: Compounds containing the morpholine ring.
Nitroquinoline derivatives: Compounds with similar nitro and quinoline structures
Uniqueness
1’-[1-(1-Adamantyl)ethyl]-9-morpholin-4-YL-8-nitro-1,2,4,4A-tetrahydro-2’H,6H-spiro[1,4-oxazino[4,3-A]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is unique due to its complex spiro structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C31H39N5O7 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-9'-morpholin-4-yl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C31H39N5O7/c1-18(30-13-19-8-20(14-30)10-21(9-19)15-30)35-28(38)31(27(37)32-29(35)39)16-22-11-25(36(40)41)24(33-2-5-42-6-3-33)12-23(22)34-4-7-43-17-26(31)34/h11-12,18-21,26H,2-10,13-17H2,1H3,(H,32,37,39) |
InChI Key |
LGFPKEPPOVZXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C5(CC6=CC(=C(C=C6N7C5COCC7)N8CCOCC8)[N+](=O)[O-])C(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11061961.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061966.png)
![3-(Furan-2-yl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061967.png)

![3-(2-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11061975.png)
![3-(1H-benzimidazol-2-yl)-7-(methylsulfanyl)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11061987.png)

![3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11061998.png)

![ethyl 6-[4-(dimethylamino)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11062015.png)
![6-methyl-4-[4-(propan-2-yl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11062016.png)
![2-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-4,6-di-morpholin-4-yl-[1,3,5]triazine](/img/structure/B11062023.png)
![Diethyl 5,5'-{[4-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11062029.png)
